3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-methylthiophene-2-carbaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the imidazolidinone ring.
Sulfurization: Finally, the compound is sulfurized to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activity and potential therapeutic effects.
Medicine: As a lead compound for drug development, particularly in the treatment of diseases where imidazolidinones have shown efficacy.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-2-imidazolidinone: Lacks the thiophene and sulfanylidene groups.
5-(3-Methylthiophen-2-yl)-2-imidazolidinone: Lacks the chloro and methoxyphenyl groups.
2-Sulfanylideneimidazolidin-4-one: Lacks the substituted phenyl and thiophene groups.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H13ClN2O2S2 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(5Z)-3-(5-chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-5-6-23-14(9)8-11-15(20)19(16(22)18-11)12-7-10(17)3-4-13(12)21-2/h3-8H,1-2H3,(H,18,22)/b11-8- |
InChI Key |
YNZILFHFEMSWTC-FLIBITNWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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